

A Comprehensive Spectroscopic Guide to 1-(2-Aminophenyl)ethanol for Advanced Research

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Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B7881819

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Abstract: **1-(2-Aminophenyl)ethanol** (CAS No. 10517-50-7) is a valuable bifunctional molecule featuring a primary amine and a secondary alcohol on an aromatic scaffold.[1][2] This ortho-substituted arrangement makes it a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate and unambiguous structural confirmation is paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the core spectroscopic data of **1-(2-Aminophenyl)ethanol**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). We delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and quality control professionals.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a cornerstone technique for the rapid identification of functional groups. The IR spectrum of **1-(2-Aminophenyl)ethanol** is rich with information, clearly indicating the presence of its defining amine and hydroxyl moieties.

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation:** A small amount of solid **1-(2-Aminophenyl)ethanol** is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. This method minimizes scattering and is ideal for solid samples.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.
- Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Interpretation of the IR Spectrum

The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the molecule's functional groups. The ortho-substitution pattern influences the C-H out-of-plane bending vibrations in the fingerprint region.

Table 1: Key IR Absorption Bands for **1-(2-Aminophenyl)ethanol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3450 - 3200 (broad)	O-H Stretch	Secondary Alcohol	The broadness of this band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
3400 & 3300 (doublet)	N-H Asymmetric & Symmetric Stretch	Primary Amine	The presence of two sharp peaks in this region is a definitive indicator of a primary amine (-NH ₂), corresponding to the asymmetric and symmetric stretching modes.
3100 - 3000	C-H Stretch	Aromatic Ring	These absorptions are characteristic of sp ² hybridized C-H bonds on the benzene ring.
2980 - 2850	C-H Stretch	Aliphatic (CH, CH ₃)	These bands arise from the stretching vibrations of the sp ³ hybridized C-H bonds in the ethanol side chain.
~1620	N-H Bend (Scissoring)	Primary Amine	This absorption is due to the in-plane bending vibration of the N-H bonds.

1600 & 1475	C=C Stretch	Aromatic Ring	These peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring.
~1250	C-N Stretch	Aromatic Amine	This band corresponds to the stretching vibration of the bond between the aromatic carbon and the nitrogen atom.
~1080	C-O Stretch	Secondary Alcohol	A strong absorption indicating the stretching of the carbon-oxygen single bond in the alcohol group.
~750	C-H Out-of-Plane Bend	Ortho-disubstituted Benzene	A strong band in this region is highly characteristic of a 1,2-disubstituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the connectivity and chemical environment of each hydrogen and carbon atom.

Experimental Protocol: NMR Sample Preparation

- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which is

easily identifiable. For compounds with exchangeable protons (like -OH and -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) can be used to better observe these signals.

- **Sample Preparation:** Approximately 5-10 mg of **1-(2-Aminophenyl)ethanol** is dissolved in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added to serve as the internal reference ($\delta = 0.00$ ppm).
- **D₂O Exchange:** To confirm the identity of the -OH and -NH₂ proton signals, a drop of deuterium oxide (D₂O) can be added to the NMR tube. The sample is shaken, and the ¹H NMR spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a precise map of the proton environments. The electron-donating nature of the amino group (-NH₂) causes a shielding effect (upfield shift) on the ortho and para protons of the aromatic ring relative to unsubstituted benzene ($\delta \sim 7.3$ ppm).^[3]

Table 2: Predicted ¹H NMR Spectral Data for **1-(2-Aminophenyl)ethanol** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.6 - 7.2	Multiplet (m)	4H	Ar-H	The aromatic protons exhibit a complex splitting pattern due to ortho, meta, and para coupling. The electron-donating NH ₂ group shifts these protons upfield compared to benzene. [4] [5]
~ 4.85	Quartet (q)	1H	CH(OH)CH ₃	This methine proton is split into a quartet by the three adjacent methyl protons (n+1 rule). Its proximity to the electronegative oxygen atom causes a significant downfield shift.
~ 3.8 (broad)	Singlet (s)	2H	NH ₂	Amine protons often appear as a broad singlet and are exchangeable with D ₂ O. The chemical shift can vary with

concentration
and temperature.

~ 2.0 (broad)

Singlet (s)

1H

OH

The hydroxyl proton signal is typically a broad singlet and is also exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.

~ 1.45

Doublet (d)

3H

CH(OH)CH₃

These methyl protons are split into a doublet by the single adjacent methine proton.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the lack of symmetry in the ortho-substituted ring, all eight carbon atoms in **1-(2-Aminophenyl)ethanol** are unique and will produce distinct signals.

Table 3: Predicted ¹³C NMR Spectral Data for **1-(2-Aminophenyl)ethanol**

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~ 145.0	C-NH ₂	The carbon directly attached to the nitrogen is significantly deshielded by the nitrogen's electronegativity but also shielded by resonance effects, resulting in a complex net shift.
~ 128.5	C-CH(OH)CH ₃	The ipso-carbon bearing the ethanol substituent.
~ 127.0	Aromatic CH	Aromatic carbon chemical shifts typically appear between 110-160 ppm.[6]
~ 126.5	Aromatic CH	The specific shifts are influenced by the electronic effects of both substituents.
~ 118.0	Aromatic CH	The electron-donating NH ₂ group strongly shields the ortho and para carbons, shifting them upfield.
~ 115.5	Aromatic CH	The most upfield aromatic signal is likely ortho or para to the amino group.
~ 68.0	CH(OH)CH ₃	The carbon atom bonded to the electronegative oxygen is significantly deshielded and shifted downfield.
~ 25.0	CH(OH)CH ₃	The methyl carbon is in a typical aliphatic region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol: EI-MS Analysis

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which ensures sample purity.
- **Ionization:** In the ionization chamber, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion is a high-energy radical cation that undergoes fragmentation into smaller, more stable ions.
- **Detection:** The charged fragments are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of **1-(2-Aminophenyl)ethanol** is consistent with its molecular formula $C_8H_{11}NO$ (Molecular Weight: 137.18 g/mol). The fragmentation is driven by the formation of stable carbocations and the presence of the amine and alcohol functional groups.^[7]

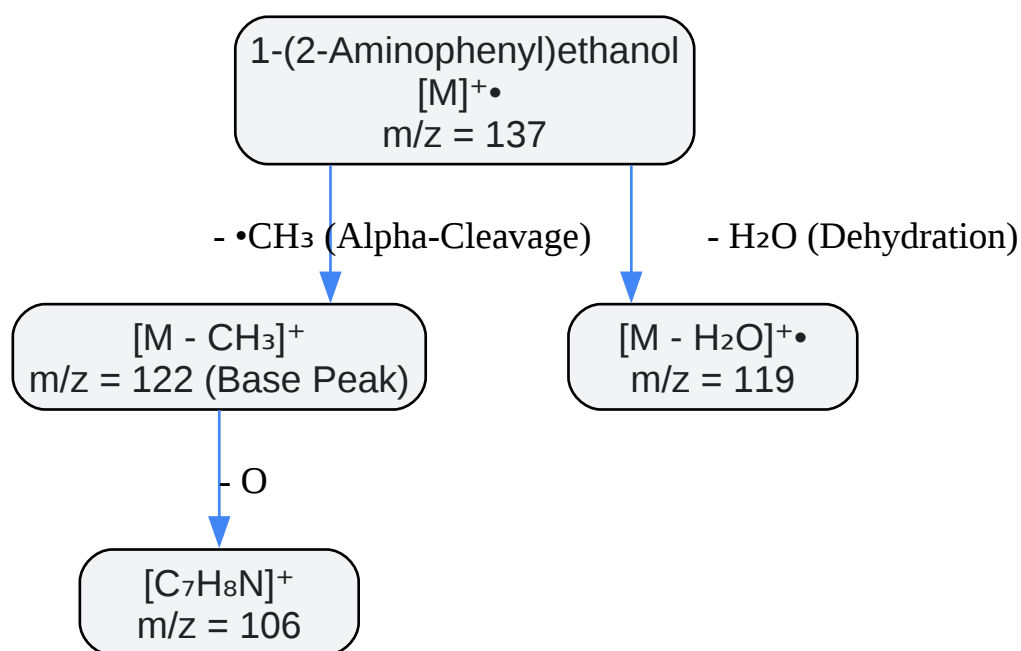
Table 4: Major Fragment Ions in the EI Mass Spectrum of **1-(2-Aminophenyl)ethanol**

m/z	Proposed Fragment Ion	Formula	Interpretation
137	$[\text{C}_8\text{H}_{11}\text{NO}]^{+\bullet}$	$\text{C}_8\text{H}_{11}\text{NO}$	Molecular Ion ($\text{M}^{+\bullet}$). The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule. [7]
122	$[\text{M} - \text{CH}_3]^+$	$\text{C}_7\text{H}_8\text{NO}$	Base Peak. Loss of a methyl radical via alpha-cleavage results in a highly stable, resonance-stabilized cation. This is a very common pathway for secondary alcohols. [8]
119	$[\text{M} - \text{H}_2\text{O}]^{+\bullet}$	$\text{C}_8\text{H}_9\text{N}$	Loss of a neutral water molecule (18 amu) from the molecular ion. This dehydration is a characteristic fragmentation for alcohols. [8]
106	$[\text{C}_7\text{H}_8\text{N}]^+$	$\text{C}_7\text{H}_8\text{N}$	This fragment can arise from the m/z 122 ion via the loss of an oxygen atom, or through other complex rearrangements. It corresponds to a stable aminotropylium-like ion.

77	$[\text{C}_6\text{H}_5]^+$	C_6H_5	Phenyl cation, resulting from the cleavage of the side chain from the aromatic ring.
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Visualization of Key Fragmentation Pathway

The dominant fragmentation process, alpha-cleavage, is driven by the formation of a resonance-stabilized oxonium/iminium ion.

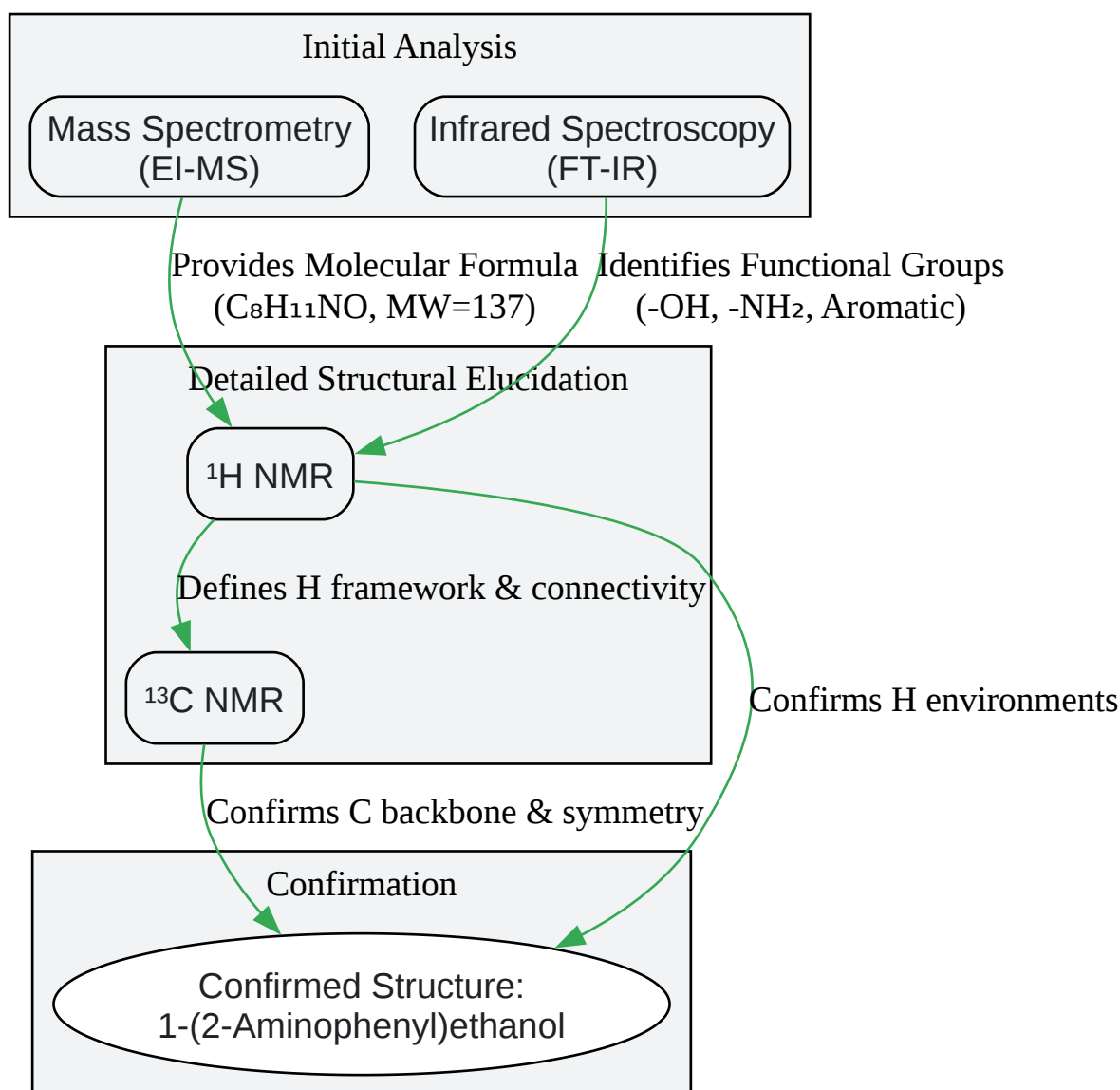


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Caption: Proposed EI-MS fragmentation of **1-(2-Aminophenyl)ethanol**.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a molecule like **1-(2-Aminophenyl)ethanol** is a self-validating process where each piece of spectroscopic data corroborates the others. The logical flow of this analysis ensures a high degree of confidence in the final structural assignment.



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Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The collective spectroscopic data provides an unambiguous fingerprint for **1-(2-Aminophenyl)ethanol**. IR spectroscopy confirms the presence of the primary amine and secondary alcohol functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage leading to the base peak at m/z 122. Finally, 1H and ^{13}C NMR spectroscopy provide a detailed map of the carbon-

hydrogen framework, confirming the ortho-substitution pattern and the structure of the ethanol side chain. This comprehensive guide serves as an authoritative reference for the analytical characterization of this important chemical intermediate.

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